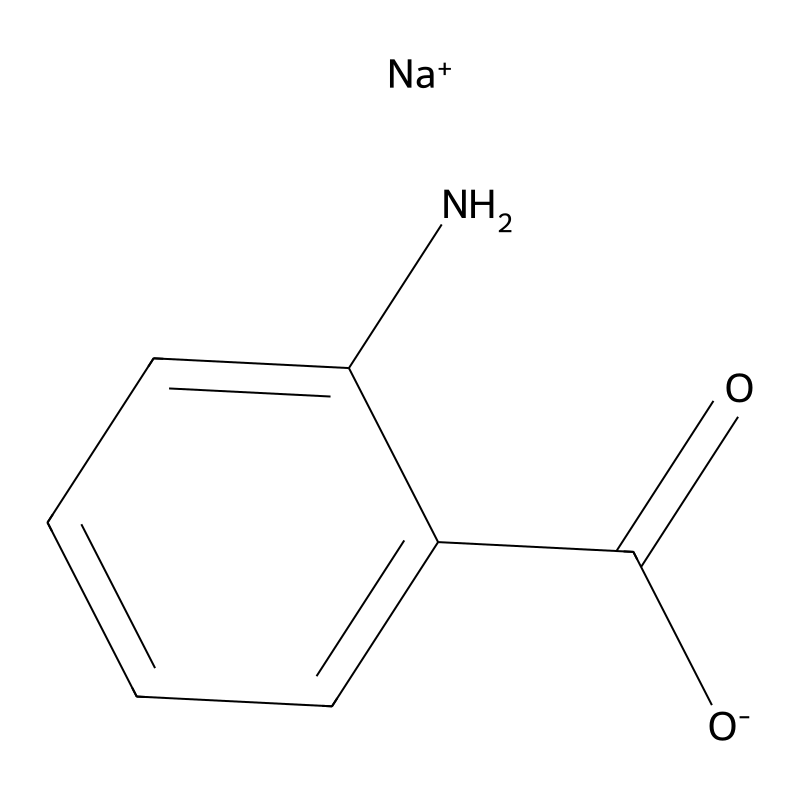Sodium anthranilate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Here's what we do know:
- Chemical Properties: Sodium Anthranilate is the sodium salt of Anthranilic Acid (a precursor in the Tryptophan metabolic pathway) [].
- Safety Information: PubChem, a database of chemical information, lists potential hazards associated with Sodium Anthranilate, including skin and eye irritation, and respiratory issues [].
Further exploration could involve:
- Searching for research papers that utilize Anthranilic Acid, the parent compound
- Checking commercial databases for industrial applications of Sodium Anthranilate
Sodium anthranilate is the sodium salt of anthranilic acid, characterized by the molecular formula and a molar mass of approximately 159.12 g/mol. It appears as a white to light yellow crystalline solid and is known for its hygroscopic nature, requiring storage in a cool, dark environment to maintain stability. The compound is amphoteric, displaying both acidic and basic properties due to the presence of an amino group and a carboxylic acid group in its structure .
- Acid-Base Reactions: It can react with acids to form anthranilic acid.
- Diazotization: Sodium anthranilate can be diazotized to form a diazonium cation, which can participate in further reactions such as coupling to form azo compounds .
- Chlorination: Reacting sodium anthranilate with chlorine can yield derivatives like 2,4-dichloro-anthranilic acid .
- Reactions with Hypochlorite: It can be synthesized from phthalimide and sodium hypochlorite through a series of steps involving alkaline conditions .
Sodium anthranilate exhibits various biological activities:
- Biosynthesis Precursor: It serves as a precursor in the biosynthesis of tryptophan, an essential amino acid for protein synthesis and neurotransmitter production .
- Anti-inflammatory Properties: Compounds derived from sodium anthranilate, such as fenamic acid, have shown anti-inflammatory effects and are used in non-steroidal anti-inflammatory drugs .
- Insect Repellent: Sodium anthranilate has been investigated as a potential replacement for conventional insect repellents like DEET due to its efficacy against certain pests .
Sodium anthranilate can be synthesized through several methods:
- From Phthalic Anhydride:
- Phthalic anhydride is reacted with ammonia and sodium hydroxide to produce sodium phthalamate, which is then converted to sodium anthranilate using sodium hypochlorite.
- Acid-Base Reaction:
- Direct Hydrolysis:
Sodium anthranilate has diverse applications across various fields:
- Dyes and Pigments: It serves as an intermediate in the production of azo dyes.
- Pharmaceuticals: Used in the synthesis of loop diuretics and other medicinal compounds.
- Fragrance Industry: Employed in creating synthetic fragrances that mimic jasmine and orange scents .
- Food Industry: Acts as a flavoring agent due to its sweetish taste.
Research has indicated that sodium anthranilate interacts with various biological systems:
- Studies on its role in metabolic pathways have shown its importance in synthesizing tryptophan, linking it to serotonin production in mammals .
- Interaction studies involving enzymes such as anthranilate hydroxylase have explored its potential in biocatalysis and metabolic engineering .
Sodium anthranilate shares structural similarities with several compounds, but it also possesses unique characteristics that distinguish it:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Anthranilic Acid | Parent compound; exists as both solid and zwitterionic forms. | |
| Fenamic Acid | Non-steroidal anti-inflammatory drug derived from anthranilic acid. | |
| Salicylic Acid | Active metabolite of aspirin; structurally similar but lacks amino group. | |
| 5-Aminosalicylic Acid | Used in ulcerative colitis treatment; contains both amino and hydroxyl groups. |
Sodium anthranilate's unique combination of functional groups allows it to participate in specific biochemical pathways and reactions that are not accessible to these similar compounds. Its role as a precursor in tryptophan biosynthesis further highlights its distinct biological significance compared to others listed.
UNII
Sequence
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant








